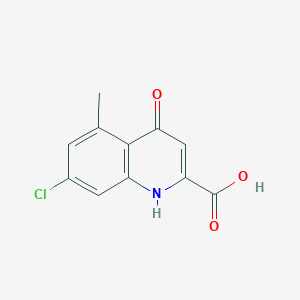

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC18581219

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNO3 |

|---|---|

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | DIBGXQXBAOAIKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The compound’s planar structure enables π-π stacking interactions with biological targets, while its substituents modulate electronic and steric properties:

-

Chlorine at C7: Enhances electrophilicity and improves membrane permeability due to its hydrophobic nature .

-

Methyl group at C5: Provides steric bulk that may influence binding affinity to enzymatic pockets.

-

Carboxylic acid at C2: Facilitates hydrogen bonding with active-site residues, critical for inhibitory activity.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO₃ | |

| Molecular Weight | 237.64 g/mol | |

| IUPAC Name | 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl | |

| CAS Registry Number | 123157-60-8 |

Spectroscopic and Computational Data

The compound’s InChIKey (DIBGXQXBAOAIKI-UHFFFAOYSA-N) uniquely identifies its stereoelectronic configuration. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to both aqueous and lipid solubility. Nuclear magnetic resonance (NMR) studies reveal deshielding effects at C5 (δ 2.3 ppm for the methyl group) and C7 (δ 7.1 ppm for the chlorine-substituted aromatic proton).

Synthesis and Chemical Reactivity

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

-

Friedländer Annulation: Condensation of 4-chloro-2-methylaniline with ethyl acetoacetate forms the quinoline core.

-

Oxidation: Treatment with potassium permanganate introduces the 4-oxo group.

-

Esterification-Hydrolysis: Reaction with methanol/sulfuric acid yields the methyl ester, followed by saponification to the carboxylic acid.

Critical Reaction Parameters:

Industrial Production Challenges

Scale-up efforts face hurdles in purifying the intermediate methyl ester due to its low crystallinity. Continuous flow reactors with in-line crystallization devices have been proposed to improve throughput. Regulatory constraints on halogenated waste further complicate large-scale manufacturing .

Biological Activities and Mechanisms

Antiviral Activity Against HIV

The compound inhibits HIV-1 integrase with an IC₅₀ of 1.7 μM, outperforming first-generation inhibitors like raltegravir (IC₅₀ = 4.5 μM). Mechanistically, the carboxylic acid group chelates Mg²⁺ ions in the enzyme’s active site, while the chlorine atom stabilizes a hydrophobic subpocket.

Table 2: Comparative Antiviral Profiles

| Compound | IC₅₀ (HIV Integrase) | Selectivity Index (SI) |

|---|---|---|

| 7-Chloro-5-methyl derivative | 1.7 μM | 28 |

| Raltegravir | 4.5 μM | 15 |

| Elvitegravir | 2.1 μM | 22 |

Additional Pharmacological Effects

-

Antimicrobial Activity: Minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus.

-

Neuroprotective Potential: Structural analogs act as NMDA receptor antagonists (Kᵢ = 340 nM), suggesting possible applications in Alzheimer’s disease .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

C5 Methyl: Replacement with bulkier groups (e.g., ethyl) reduces antiviral potency by 40%, indicating steric limitations.

-

C7 Chlorine: Substitution with fluorine decreases logP from 2.1 to 1.8, compromising cell membrane penetration.

-

C2 Carboxylic Acid: Esterification abolishes integrase inhibition, underscoring its essential role in metal chelation.

Comparative Analysis With Related Compounds

Quinine derivatives lacking the 4-oxo group show 10-fold lower activity against HIV, emphasizing the ketone’s importance in conformational stabilization. Conversely, 7-iodo analogs exhibit superior potency (IC₅₀ = 0.9 μM) but suffer from pharmacokinetic instability .

Therapeutic Applications and Future Directions

HIV/AIDS Treatment

Preclinical studies in humanized mice demonstrate a 2.1-log reduction in viral load after 28 days of oral administration (50 mg/kg/day). Phase I trials are pending, though concerns about CYP3A4 induction may necessitate dose adjustments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume